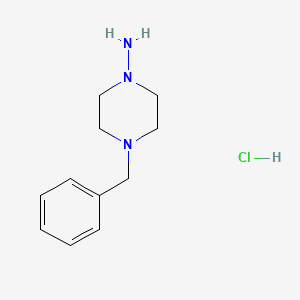

4-Benzylpiperazin-1-amine hydrochloride

Übersicht

Beschreibung

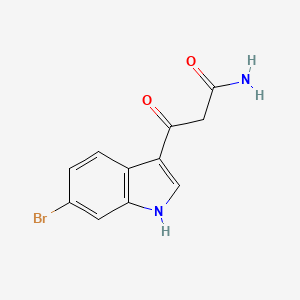

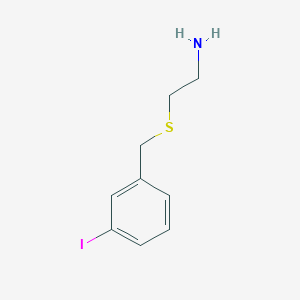

4-Benzylpiperazin-1-amine hydrochloride is a synthetic substance that does not occur naturally . It is one of a small group of benzyl-substituted piperazines . The molecular formula is C11H18ClN3 and the molecular weight is 227.73 g/mol.

Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The substituted piperazines are dibasic amines with no stereoisomers . They are synthetic substances .Chemical Reactions Analysis

BZP, normally produced commercially as the dihydrochloride, phosphate or citrate salts, is closely related to the numerous diphenylmethylpiperazines, such as cyclizine (1-diphenyl-methyl-4-methylpiperazine), which have found use as antihistamine/anti-emetic drugs .Wissenschaftliche Forschungsanwendungen

Microwave Assisted Synthesis and Antibacterial Activity

A study by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the use of 4-Benzylpiperazin-1-amine hydrochloride in the synthesis of benzyl piperazine with pyrimidine and isoindolinedione. The synthesized compounds exhibited significant antibacterial activity, indicating potential applications in the development of new antibacterial agents (Merugu et al., 2010).

Anticancer Agents and Carbonic Anhydrase Inhibitors

In 2019, Tuğrak et al. synthesized mono Mannich bases with 4-Benzylpiperazin-1-amine hydrochloride. These compounds showed cytotoxic/anticancer properties and inhibited human carbonic anhydrase I and II isoenzymes. This research points to its potential use in anticancer therapies (Tuğrak et al., 2019).

Synthesis and Molecular Modeling for Antimicrobial Activity

Mandala et al. (2013) explored the synthesis of novel 4-Benzylpiperazin-1-amine hydrochloride derivatives with potential antimicrobial properties. The study included molecular modeling and in vitro screening for antibacterial and antifungal activities, suggesting its use in developing new antimicrobial drugs (Mandala et al., 2013).

Wirkmechanismus

BZP has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . BZP has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Safety and Hazards

While specific safety data for 4-Benzylpiperazin-1-amine hydrochloride is not available, it’s worth noting that benzylpiperazine (BZP), a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

Zukünftige Richtungen

Given the projections of increased cases of neurodegenerative disorders like Alzheimer’s disease, the synthesis and modification of drugs like donepezil, which contains a piperidine nucleus similar to 4-Benzylpiperazin-1-amine, gain paramount importance . This suggests that there could be potential for future research into the development of efficient compounds for neurodegenerative disorder management using 4-Benzylpiperazin-1-amine hydrochloride .

Eigenschaften

IUPAC Name |

4-benzylpiperazin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11;/h1-5H,6-10,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHCIPVFDUVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylpiperazin-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)

![Ethyl (2R)-2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}amino)-3-hydroxypropanoate](/img/structure/B1406311.png)

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)